2-ethenyl-N,N-dimethylpyridin-4-amine
Description
Contextualization within Pyridine (B92270) Heterocycle Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. chemnet.com Its unique electronic properties, arising from the electronegative nitrogen atom, lead to a π-deficient ring system, influencing its reactivity and making it a versatile scaffold in various chemical transformations. rsc.org Pyridine and its derivatives are found in numerous natural products, pharmaceuticals, and functional materials. chemnet.commdpi.com The introduction of substituents onto the pyridine ring allows for the fine-tuning of its physical and chemical properties, leading to a vast library of compounds with tailored functionalities.
Significance of N,N-Dimethylpyridin-4-amine (DMAP) and its Derivatives in Modern Organic Synthesis
N,N-Dimethylpyridin-4-amine (DMAP) is a highly efficient nucleophilic catalyst widely used in organic synthesis. wikipedia.org The electron-donating dimethylamino group at the 4-position significantly increases the nucleophilicity of the pyridine nitrogen, making DMAP a far more potent catalyst than pyridine itself for a variety of reactions. wikipedia.org These include esterifications, acylations, and the protection of alcohols and amines. highfine.comresearchgate.net The high catalytic activity of DMAP has led to its description as a "super catalyst." highfine.com Derivatives of DMAP are continuously being explored to further enhance its catalytic properties, solubility, and recyclability. For instance, the development of ionic liquids based on DMAP has shown promise in creating more environmentally friendly catalytic systems. rsc.org
Overview of Ethenyl (Vinyl) Functional Groups in Pyridine-Based Systems for Advanced Chemical Research
The incorporation of an ethenyl (vinyl) group onto a pyridine ring introduces a site of unsaturation that can participate in a wide range of chemical reactions, most notably polymerization. Vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are important monomers in the production of specialty polymers and copolymers. chemnet.comrsc.orgacs.org These polymers find applications as tire-cord binders, in ion-exchange resins, and as components in electronic materials. chemnet.com The reactivity of the vinyl group can be influenced by its position on the pyridine ring and the presence of other substituents. In the case of 2-ethenyl-N,N-dimethylpyridin-4-amine, the vinyl group at the 2-position is poised for polymerization and other addition reactions, offering a pathway to novel polymeric materials with the embedded catalytic functionality of the DMAP core.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, some properties are inferred from its parent compound, DMAP, and related vinylpyridines.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | N,N-Dimethylpyridin-4-amine (DMAP) | 2-Vinylpyridine |
| CAS Number | 151732-33-1 molbase.comchemnet.commolaid.com | 1122-58-3 wikipedia.org | 100-69-6 chemnet.com |
| Molecular Formula | C₉H₁₂N₂ molbase.commolaid.com | C₇H₁₀N₂ wikipedia.org | C₇H₇N chemnet.com |
| Molecular Weight | 148.21 g/mol molbase.com | 122.17 g/mol wikipedia.org | 105.14 g/mol chemnet.com |
| Appearance | Not specified | White to off-white crystalline solid | Colorless liquid |
| Melting Point | Not specified | 110-113 °C wikipedia.org | -50 °C chemnet.com |
| Boiling Point | Not specified | 162 °C at 50 mmHg wikipedia.org | 158 °C chemnet.com |
| Solubility | Not specified | Soluble in many organic solvents | Soluble in many organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUOMZRJAXSOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597988 | |
| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151732-33-1 | |
| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethenyl Substituted N,n Dimethylpyridin 4 Amine Derivatives and Analogous Pyridine Systems
Direct Synthesis Approaches to Ethenyl-Substituted Pyridine (B92270) Scaffolds
The creation of ethenyl-substituted pyridine frameworks, such as the one found in 2-ethenyl-N,N-dimethylpyridin-4-amine, can be achieved through two primary strategies: constructing the pyridine ring with the desired substituents already incorporated or by adding the functional groups to a pre-existing pyridine core.
Multi-Component Cyclization Reactions for Pyridine Ring Construction
The synthesis of functionalized pyridine rings can be efficiently accomplished through multi-component reactions (MCRs), where several simple molecules combine in a single process to form a more complex product. acsgcipr.org These methods are valuable for creating a wide range of substituted pyridines by forming the carbon skeleton first, followed by ring closure. acsgcipr.org
Prominent examples of such cyclization reactions include the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. acsgcipr.org A more modern approach involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which offers a powerful tool for building the pyridine ring system. nih.gov This method has been refined to control the substitution pattern on the resulting pyridine. nih.gov Another innovative technique merges a three-component cyclization with aerobic oxidation, catalyzed by an amine and a metal, to produce polyfunctionalized pyridines under mild conditions. nih.gov
Table 1: Overview of Multi-Component Pyridine Synthesis Reactions
| Reaction Name | Description | Key Reactants | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia). | Aldehyde, β-ketoester, Ammonia | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate which then cyclizes. | Enamine, Ethynyl Ketone | acsgcipr.org |
| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization of two alkyne molecules and one nitrile molecule. | Alkynes, Nitrile, Metal Catalyst | nih.gov |
Functionalization Strategies on Pre-formed Pyridine Cores
An alternative to building the ring from scratch is to modify an existing pyridine molecule. This involves introducing the ethenyl and N,N-dimethylamino groups in separate, strategic steps.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govnobelprize.org These reactions are ideal for introducing an ethenyl (vinyl) group onto a pyridine ring. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. nobelprize.orgmdpi.com
To synthesize a 2-ethenylpyridine derivative, a 2-halopyridine (such as 2-bromo- or 2-chloro-N,N-dimethylpyridin-4-amine) would be reacted with a vinylboronic acid or one of its esters in the presence of a palladium catalyst and a base. mdpi.com Significant research has focused on developing highly efficient catalyst systems, including palladium nanoparticles supported on polymers like poly(4-vinylpyridine), which demonstrate high activity and stability. mdpi.comresearchgate.net While historically reliant on aryl halides, progress has also been made in using C–O electrophiles (derivatives of phenols) as coupling partners, which are abundant and offer orthogonal reactivity. rsc.org
Table 2: Selected Palladium Catalysts for Cross-Coupling Reactions
| Catalyst System | Support/Ligand | Application | Reference |
|---|---|---|---|
| Pd/PVPy | Poly(4-vinylpyridine) | Suzuki-Miyaura coupling of aryl bromides and iodides. mdpi.com | mdpi.com |
| Pd(dppf)Cl2 | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki coupling to form 2-methyl-4-phenylpyridine. researchgate.net | researchgate.net |
Introducing an amino group at the 4-position of a pyridine ring requires regioselective methods. The classic Chichibabin reaction typically installs an amino group at the C2 position and is often not suitable for C4 amination. ntu.edu.sg
More advanced strategies provide greater control. One effective method involves converting the parent pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. nih.gov This process is highly regioselective for the 4-position, and the iminophosphorane is a versatile precursor that can be converted to the desired amine. nih.gov In cases where the 4-position is blocked, amination occurs at the 2-position instead. nih.gov
Another approach involves the initial oxidation of pyridine to a pyridine N-oxide. acs.orgorganic-chemistry.org While subsequent amination using reagents like Ts2O and tert-butylamine (B42293) tends to show excellent selectivity for the 2-position, it highlights the principle of activating the pyridine ring to control the position of incoming groups. acs.orgorganic-chemistry.org An industrial process for producing 4-dimethylaminopyridine (B28879) (DMAP) involves the quaternization of pyridine with an agent like thionyl chloride, followed by amination of the resulting N-[4-pyridyl] pyridinium (B92312) salt with N,N-dimethylformamide (DMF). google.comgoogle.com
Synthesis of N,N-Dimethylpyridin-4-amine Analogues and Precursors
The core structure of N,N-dimethylpyridin-4-amine (DMAP) serves as a building block for other valuable chemical compounds, notably ionic liquids.
N-Alkylation and Anion Exchange Routes for Ionic Liquid Derivatives
Ionic liquids (ILs) based on N,N-dimethylpyridin-4-amine (DMAP) have been synthesized and explored for their catalytic properties. rsc.orgrsc.orgresearchgate.net The synthesis is typically a two-step process. rsc.org
The first step is the N-alkylation of the pyridine nitrogen in DMAP. rsc.org This is accomplished by reacting DMAP with an alkyl halide (such as an alkyl bromide) in a suitable solvent like toluene, typically under reflux conditions. rsc.org This reaction forms a pyridinium salt where the counter-anion is the halide from the alkylating agent. rsc.org
The second step involves an anion exchange to produce the final ionic liquid. rsc.org For instance, the bromide anion from the initial salt can be exchanged for a different anion, such as fluoride (B91410), by treating the salt with a reagent like silver fluoride in an aqueous solution. rsc.org This modular approach allows for the creation of a variety of DMAP-based ionic liquids with different cations and anions, tuning their physical properties and catalytic activity. rsc.orgrsc.orgresearchgate.net The use of ionic liquids as solvents can also facilitate N-alkylation reactions of other amines and heterocycles.
Table 3: Synthesis of DMAP-Based Ionic Liquids
| Step | Description | Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1. N-Alkylation | DMAP is heated with an alkyl bromide to form a pyridinium bromide salt. | N,N-dimethylpyridin-4-amine, Alkyl bromide, Toluene | N-alkyl-4-(dimethylamino)pyridinium bromide | rsc.org |
Development of "One-Kettle" Synthesis Procedures for DMAPresearchgate.net
The synthesis of 4-dimethylaminopyridine (DMAP), the parent compound of this compound, has been optimized to improve efficiency and yield through "one-kettle" or one-pot procedures. These processes are economically and environmentally advantageous as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. researchgate.net
An established industrial process for producing DMAP involves a two-step sequence that can be managed in a single reaction vessel. google.comgoogle.com The first step is the quaternization of pyridine. In this reaction, pyridine is treated with a quaternizing agent like thionyl chloride in the presence of an organic solvent such as ethyl acetate. google.comgoogle.com This forms the intermediate salt, N-[4-pyridyl]pyridinium chloride hydrochloride. google.com
The subsequent step is the amination of this salt using N,N-dimethylformamide (DMF). google.comgoogle.com The reaction mass is heated, and after the reaction is complete, the resulting mixture is hydrolyzed with a base and extracted with an aromatic solvent like benzene. google.com The final product, 4-dimethylaminopyridine, is then purified by distillation under vacuum. google.comgoogle.com The entire process, from the initial quaternization to the final hydrolysis and extraction, can be performed as a continuous one-pot procedure, which is crucial for large-scale production. google.com
DMAP itself is frequently used as a highly efficient catalyst in other one-pot, multicomponent reactions, underscoring the significance of this structural motif in synthetic chemistry. researchgate.netacgpubs.orgresearchgate.net For instance, DMAP catalyzes the synthesis of substituted 2-amino-2-chromenes from aromatic aldehydes, malononitrile, and activated phenols under microwave irradiation and solvent-free conditions. researchgate.netacgpubs.org This highlights the catalytic power of the N,N-dimethylpyridin-4-amine core in facilitating complex transformations in a single step.
Table 1: Example of a "One-Kettle" Procedure for DMAP Synthesis google.com
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Quaternization | Pyridine, Thionyl Chloride, Ethyl Acetate | Reflux at 77-80°C for 4 hours | N-[4-pyridyl]pyridinium chloride hydrochloride |
| 2. Amination | N,N-dimethylformamide | Reflux at 150-155°C for 2 hours | 4-dimethylaminopyridine (crude) |
| 3. Hydrolysis & Extraction | Base (e.g., NaOH), Benzene | Standard workup | 4-dimethylaminopyridine |
| 4. Purification | High vacuum distillation | - | Purified 4-dimethylaminopyridine |
Regioselective Synthesis of Polysubstituted Pyridines Relevant to Ethenyl-DMAPacs.orggoogle.com
The synthesis of specifically substituted pyridines, such as this compound, requires precise control over the position of substituent introduction, a concept known as regioselectivity. Modern synthetic organic chemistry offers several powerful methods to achieve this, moving beyond classical condensation reactions to more modular, stepwise approaches. nih.gov
One major strategy involves the use of pre-functionalized pyridine rings where different positions have leaving groups with varying reactivity. nih.gov For example, by judiciously selecting palladium catalysts, a Suzuki cross-coupling reaction can be directed to occur at a specific position on a pyridine ring bearing multiple halides (e.g., -Br, -Cl) and a fluorosulfate (B1228806) (-OSO2F) group. The typical order of reactivity is -Br > -OSO2F > -Cl, allowing for the sequential and controlled installation of different substituents. nih.gov
Another advanced approach is the multicomponent reaction, which allows for the assembly of complex molecules in a single, highly efficient operation. A general strategy for synthesizing polysubstituted pyridines involves the in situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes. These intermediates then undergo a sequence of reactions to furnish the pyridine products with high chemo- and regioselectivity. documentsdelivered.com This method provides a powerful way to construct diverse pyridine structures by varying the initial components.
For the direct functionalization of the pyridine core, methods have been developed for the regioselective C-4 alkylation of pyridine itself. This can be achieved by using a temporary blocking group that directs a Minisci-type radical alkylation to the C-4 position. nih.gov Once the C-4 substituent is installed, the blocking group is removed, and other positions, like C-2, can be functionalized in a subsequent step. nih.gov This "blocking group" strategy represents a departure from traditional methods that often functionalize a pre-existing substituted pyridine late in the synthetic sequence. nih.gov
Furthermore, versatile building blocks have been developed to facilitate the regioselective synthesis of 2,3,5-trisubstituted pyridines. acs.org Starting from inexpensive materials, building blocks such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine can be synthesized on a large scale in a one-pot reaction. acs.org These molecules are designed to be readily derivatized at the 2, 3, and 5 positions, providing a modular pathway to a wide variety of polysubstituted pyridines. acs.org
Table 2: Overview of Regioselective Pyridine Synthesis Strategies
| Method | Key Feature | Reactants/Reagents | Relevance to Ethenyl-DMAP |
|---|---|---|---|
| Stepwise Cross-Coupling nih.gov | Differential reactivity of leaving groups | Halogenated pyridines, boronic acids, Pd catalysts | Allows for controlled, sequential introduction of substituents at specific positions. |
| Multicomponent Reaction documentsdelivered.com | Assembly from simple precursors | Isocyanides, arynes, terminal alkynes | Constructs the substituted pyridine ring in one highly selective process. |
| Blocking Group Strategy nih.gov | Temporary blocking of reactive sites | Pyridine, maleate-derived blocking group, radical source | Enables functionalization at a specific position (e.g., C-4) before others. |
| Versatile Building Blocks acs.org | Pre-functionalized for sequential derivatization | e.g., 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Provides a pre-made core for the stepwise addition of desired functional groups. |
Chemical Reactivity and Mechanistic Investigations of Ethenyl Substituted N,n Dimethylpyridin 4 Amine Derivatives
Nucleophilic Catalysis by N,N-Dimethylpyridin-4-amine (DMAP) and its Derivatives
N,N-Dimethylpyridin-4-amine (DMAP) and its derivatives are highly efficient nucleophilic catalysts for a wide array of chemical reactions, most notably acylation reactions. libretexts.orgutrgv.edu The exceptional catalytic activity of DMAP, which can accelerate reaction rates by factors of up to 10,000 compared to pyridine (B92270), stems from the electron-donating nature of the dimethylamino group. libretexts.org This group increases the electron density on the pyridine ring's nitrogen atom, significantly enhancing its nucleophilicity. youtube.com
Detailed Reaction Mechanisms Involving N-Acylpyridinium Ion Intermediates
The primary mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium ion intermediate. utrgv.eduwikipedia.org In a typical acylation reaction, such as the esterification of an alcohol with an acid anhydride, the catalytic cycle proceeds through the following steps:
Formation of the N-Acylpyridinium Ion: The nucleophilic nitrogen of DMAP attacks one of the carbonyl carbons of the acid anhydride. youtube.com This initial step is a rapid, reversible equilibrium that forms an N-acylpyridinium salt. libretexts.orgresearchgate.net This intermediate is significantly more reactive as an acylating agent than the original acid anhydride. libretexts.org The stability and high concentration of this N-acylpyridinium salt are key to the catalytic efficiency of DMAP. libretexts.org
Nucleophilic Attack by the Substrate: The alcohol (or other nucleophile) then attacks the carbonyl carbon of the activated N-acylpyridinium ion. utrgv.eduyoutube.com
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the ester product and the release of the DMAP catalyst. An auxiliary base, such as triethylamine, is often used to neutralize the protonated DMAP, thereby regenerating the catalyst for the next cycle. utrgv.eduwikipedia.org
The formation of these N-acylpyridinium intermediates has been confirmed through various analytical techniques, including X-ray analysis and computational studies. researchgate.net
Influence of Substituents, including the Ethenyl Group, on Catalytic Activity and Selectivity
The catalytic activity of DMAP derivatives is profoundly influenced by the electronic and steric nature of substituents on the pyridine ring.
Electronic Effects: Electron-donating groups (EDGs) generally enhance the catalytic activity of DMAP by increasing the nucleophilicity of the pyridine nitrogen. acs.org For instance, a methoxy (B1213986) group at the 4-position of the pyridine ring provides electron density to the nitrogen, leading to higher yields in certain oxidation reactions. acs.org Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the pyridine nitrogen, thereby reducing the catalytic efficiency. acs.orgacgpubs.org In the context of 2-ethenyl-N,N-dimethylpyridin-4-amine, the ethenyl (vinyl) group at the 2-position is generally considered to be electron-withdrawing due to the sp2 hybridization of its carbons, which would be expected to decrease the catalytic activity compared to unsubstituted DMAP.
Steric Effects: Substituents at the 2- and 6-positions of the pyridine ring can sterically hinder the approach of the acylating agent to the pyridine nitrogen, which can be detrimental to catalytic activity. thieme-connect.de This steric hindrance can also affect the stability of the resulting N-acylpyridinium cation by forcing the acetyl group out of the plane of the pyridine ring. thieme-connect.de Therefore, the 2-ethenyl group in this compound would likely introduce some steric hindrance, further contributing to a potential decrease in its catalytic activity compared to DMAP.
The following table summarizes the expected influence of the ethenyl group on the catalytic properties of DMAP:
| Feature | Influence of 2-Ethenyl Group | Rationale |
| Nucleophilicity | Likely Decreased | The ethenyl group is electron-withdrawing, reducing electron density on the pyridine nitrogen. |
| Catalytic Activity | Likely Decreased | A combination of reduced nucleophilicity and potential steric hindrance at the 2-position. |
| Selectivity | Potentially Altered | The steric bulk and electronic nature of the ethenyl group could influence substrate recognition and the stereochemical outcome of reactions. |
Alternative Base-Catalyzed Pathways in DMAP-Mediated Transformations
While the nucleophilic catalysis pathway is predominant for most substrates, an alternative base-catalyzed mechanism can operate, particularly with more acidic nucleophiles like phenols. wikipedia.org In this pathway, DMAP functions as a general base rather than a nucleophile. wikipedia.org
The base-catalyzed mechanism involves the deprotonation of the nucleophile (e.g., a phenol) by DMAP to generate a more potent nucleophile (a phenoxide ion). wikipedia.org This phenoxide ion then directly attacks the acylating agent (e.g., acid anhydride) to form the final product. wikipedia.org Theoretical studies have indicated that for less acidic substrates like tert-butanol, the reaction barrier for the base-catalyzed pathway is significantly higher than that of the nucleophilic catalysis mechanism. nih.gov
Reactivity of the Ethenyl Moiety within the Pyridine Framework
The presence of the ethenyl (vinyl) group at the 2-position of the N,N-dimethylpyridin-4-amine introduces a site of reactivity independent of the DMAP's catalytic core. This allows the molecule to participate in reactions characteristic of vinyl pyridines.
Photochemical [2+2]-Cycloaddition Reactions of Vinyl Pyridines
Vinyl pyridines are known to undergo photochemical [2+2]-cycloaddition reactions, which are effective methods for synthesizing strained four-membered rings. nih.govlibretexts.org These reactions are typically initiated by the absorption of light, which excites the vinyl pyridine to a reactive state. nih.govlibretexts.org
Recent research has demonstrated that high levels of diastereo- and enantioselectivity can be achieved in the [2+2] photocycloaddition of acyclic vinyl pyridines through the formation of a highly organized ternary complex involving a chiral Brønsted acid catalyst, the vinyl pyridine substrate, and a reaction partner. nih.govnih.gov This approach allows for stereochemical control even when both catalyst-associated and free vinyl pyridine are sensitized by a photocatalyst. nih.govnih.gov The stereochemistry of the reactants is generally maintained in the product. libretexts.org
Polymerization Tendencies of Vinyl Pyridine Derivatives
Vinyl pyridine derivatives, including 2-vinylpyridine (B74390), readily undergo polymerization. wikipedia.org This polymerization can be initiated by radical, cationic, or anionic initiators, leading to the formation of poly(vinylpyridine). wikipedia.org The resulting homopolymers are typically soluble in organic solvents. wikipedia.org
The polymerization of vinyl pyridines is a significant industrial process. For example, a terpolymer of 2-vinylpyridine, styrene (B11656), and butadiene is used as a tire-cord binder. wikipedia.org It has also been noted that 4-vinylpyridine (B31050) can be polymerized using a metal catalyst and water in a system without a traditional organic initiator. rsc.org Furthermore, the quaternization of the pyridine nitrogen in poly(4-vinylpyridine) can be performed as a post-polymerization step to create polymers with tailored properties. mdpi.com
Oxidative Reactions Catalyzed by Pyridine-Based Systems
The class of N,N-dimethylpyridin-4-amine derivatives, to which this compound belongs, has garnered significant attention for its utility in catalyzing a variety of oxidative reactions. These pyridine-based systems can function either as ligands to modulate the reactivity of a metal center or as direct, metal-free organocatalysts. The presence of the pyridine ring, the potent N,N-dimethylamino electron-donating group, and additional substituents like the 2-ethenyl group allows for fine-tuning of the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.
Research into metal complexes featuring pyridine-based ligands has demonstrated their efficacy in activating oxidants like hydrogen peroxide and peroxy acids for the oxidation of various substrates. For instance, iron(II) complexes with pentadentate tetrapyridyl ligands are capable of catalyzing the N-dealkylation of N,N-dimethylaniline using a range of co-oxidants. researchgate.net Mechanistic investigations of these systems suggest that a high-valent oxoiron(IV) species is the key active oxidant responsible for the transformation. researchgate.net Similarly, iron(II) complexes incorporating pyridine-substituted thiosemicarbazone ligands have proven active for the oxidation of thioanisole (B89551) and styrene with hydrogen peroxide. rsc.org The catalytic cycle in these cases is believed to involve species where oxygen atoms have been added to the complex. rsc.org
Beyond metal-based catalysis, 4-N,N-dimethylaminopyridine (DMAP) itself, the parent compound of this compound, has been successfully employed as a metal-free catalyst for aerobic oxidations. One novel method describes the DMAP-catalyzed oxidation of aryl α-halo esters into the corresponding aryl α-keto esters using atmospheric air as the oxidant under mild, room-temperature conditions. nih.gov The proposed mechanism does not involve radical pathways but rather a [3 + 2] cycloaddition between molecular oxygen and a pyridinium (B92312) ylide intermediate, which is generated from the reaction of DMAP with the ester substrate. nih.gov This highlights the versatility of the pyridine scaffold in facilitating oxidation through non-metallic pathways.
The introduction of a 2-ethenyl (vinyl) substituent onto the DMAP framework offers a reactive handle for catalyst immobilization. While direct studies on the catalytic oxidative performance of this compound are not extensively detailed, the principles of ligand design suggest its potential. The vinyl group could be used to graft the catalyst onto a solid support, creating a heterogeneous and recyclable catalytic system, a strategy that has been explored for DMAP catalysts in other contexts.
The following table summarizes findings from related pyridine-based catalytic systems, illustrating the types of transformations and conditions employed.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethylpyridin-4-amine (DMAP) |
| Hydrogen peroxide |
| N,N-dimethylaniline |
| m-chloroperoxybenzoic acid (mCPBA) |
| N-methylaniline |
| Thioanisole |
| Styrene |
| Thioanisole sulfoxide |
| Benzaldehyde |
| Aryl α-halo esters |
| Aryl α-keto esters |
| N-Acyl-L-proline |
| Pyridine N-oxides |
| N-Acyl-L-glutamate |
| Ruthenium |
Advanced Spectroscopic and Structural Elucidation of Ethenyl Substituted N,n Dimethylpyridin 4 Amine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules. For ethenyl-substituted N,N-dimethylpyridin-4-amine derivatives, both ¹H and ¹³C NMR provide critical data for confirming the molecular framework and the specific placement of substituents.
In the ¹H NMR spectrum of a typical 2-ethenyl-N,N-dimethylpyridin-4-amine derivative, distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethenyl (vinyl) group, and the N,N-dimethylamino group are observed. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. Following quaternization of the pyridine nitrogen, these protons experience a downfield shift due to the increased electron-withdrawing nature of the pyridinium (B92312) cation. researchgate.net For instance, the protons on a non-quaternized pyridine ring might show resonance signals around 8.784 and 10.417 ppm, which shift downfield to approximately 7.386 and 8.372 ppm after quaternization. researchgate.net
The vinylic protons exhibit characteristic splitting patterns (doublets and doublets of doublets) that allow for the determination of their coupling constants (J-values), confirming the presence and stereochemistry of the double bond. The protons of the N,N-dimethylamino group typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring, the ethenyl group, and the dimethylamino group are all diagnostic. Similar to ¹H NMR, the carbon signals of the pyridine ring in quaternized derivatives are shifted downfield compared to their non-quaternized counterparts. researchgate.net For example, resonance signals for a non-quaternized poly(4-vinylpyridine) at 155, 150, and 124 ppm are absent in the fully quaternized derivative, indicating a successful reaction. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a 2-Ethenylpyridine Derivative. chemicalbook.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-A | 8.470 | d | J(A,B) = 4.79 |
| H-B | 6.996 | d | J(B,C) = 7.54 |
| H-C | 7.477 | t | J(C,D) = 7.83 |
| H-D | 7.165 | t | |
| H-E | 6.712 | dd | J(E,F) = 10.77, J(E,G) = 17.44 |
| H-F | 5.368 | d | J(F,G) = 1.66 |
| H-G | 6.205 | d |
Table 2: Representative ¹³C NMR Spectral Data for a 2-Ethenylpyridine Derivative. spectrabase.com
| Carbon | Chemical Shift (ppm) |
| C-2 | 156.5 |
| C-3 | 120.8 |
| C-4 | 135.8 |
| C-5 | 122.1 |
| C-6 | 149.3 |
| C-α (vinyl) | 136.5 |
| C-β (vinyl) | 121.3 |
Vibrational Spectroscopy (FTIR) for Analysis of Intermolecular Interactions and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecular system. The vibrational spectrum of this compound derivatives provides a unique fingerprint, with characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The pyridine ring exhibits a series of characteristic C=C and C-N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. mdpi.com For instance, poly(4-vinylpyridine) shows characteristic ring vibrations at 1598, 1556, 1496, 1452, and 1415 cm⁻¹. mdpi.com Upon quaternization of the pyridine nitrogen, a noticeable shift in these bands occurs. A new band appearing around 1640 cm⁻¹ is indicative of the quaternized pyridinium ring, while the intensity of the band corresponding to the non-methylated pyridine at approximately 1598 cm⁻¹ weakens. mdpi.com
The ethenyl group gives rise to distinct vibrational modes, including the =C-H stretching, C=C stretching, and out-of-plane =C-H bending vibrations. The C=C stretching vibration of the vinyl group is typically observed around 1644 cm⁻¹. researchgate.net The C-H stretching and bending vibrations of the N,N-dimethylamino group can also be identified in the spectrum.
Furthermore, FTIR spectroscopy is instrumental in studying intermolecular interactions, such as hydrogen bonding. dtic.mil The position of a vibrational band can be sensitive to its molecular environment. For example, the formation of intermolecular hydrogen bonds can lead to a shift in the position of the involved functional groups' absorption bands, often to a lower wavenumber. nih.gov This allows for the qualitative assessment of interactions between molecules in the solid state or in solution.
Table 3: Characteristic FTIR Absorption Bands for Ethenyl-Substituted Pyridine Derivatives. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Pyridine Ring | C=C, C-N stretching | 1415-1598 |
| Quaternized Pyridinium Ring | Ring stretching | ~1640 |
| Ethenyl Group | C=C stretching | ~1644 |
| Ethenyl Group | =C-H stretching | ~3042 |
| Ethenyl Group | =C-H out-of-plane bending | ~883 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound and its derivatives, MS provides definitive confirmation of their elemental composition and connectivity.
The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. For N,N-dimethylpyridin-4-amine, the molecular weight is 122.17 g/mol . nih.govnist.govnist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to elucidate its structure. The fragmentation of ethenyl-substituted N,N-dimethylpyridin-4-amine derivatives would likely involve cleavage of the ethenyl group, loss of methyl groups from the dimethylamino substituent, and fragmentation of the pyridine ring itself. The analysis of these fragment ions helps to piece together the molecular structure.
Electrospray ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often observed as the protonated molecule [M+H]⁺. massbank.eu This is particularly useful for confirming the molecular weight of the parent compound.
Table 4: Key Mass Spectrometry Data for N,N-Dimethylpyridin-4-amine. nih.govnist.govnist.gov
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | N,N-dimethylpyridin-4-amine |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms in the crystal lattice can be determined.
Table 5: Illustrative Crystallographic Parameters for a Pyridine Derivative. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9776 (7) |
| b (Å) | 9.5412 (9) |
| c (Å) | 13.0541 (14) |
| α (°) | 83.099 (8) |
| β (°) | 83.227 (8) |
| γ (°) | 84.608 (7) |
| Volume (ų) | 976.33 (17) |
| Z | 2 |
Computational and Theoretical Chemistry of Ethenyl Substituted N,n Dimethylpyridin 4 Amine Systems
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Stability Analyses
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for analyzing the electronic structure and stability of ethenyl-substituted N,N-dimethylpyridin-4-amine systems. These methods provide a detailed understanding of the molecule's geometry, vibrational frequencies, and the energies associated with molecular interactions.
Geometry Optimization and Vibrational Frequency Calculations
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For N,N-dimethylpyridin-4-amine and its derivatives, methods like DFT at the B3LYP/6-311+G** level are employed to achieve this. researchgate.net The process involves calculating the wave function and energy at an initial geometry and iteratively searching for a new geometry with lower energy until a minimum is found. physchemres.org
Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. stackexchange.com A real and positive eigenvalue (ω²) of the Hessian matrix, which represents the second derivative of energy, signifies that the structure is at a local minimum on the potential energy surface. stackexchange.com Conversely, an imaginary frequency suggests that the structure is not at a minimum and can spontaneously distort. stackexchange.com For substituted pyridine (B92270) compounds, these calculations provide valuable data that can be compared with experimental spectroscopic results, such as those obtained from FT-IR, to validate the computed structure. physchemres.org
Binding Energy Computations for Compound Stability and Interactions
Binding energy calculations are crucial for quantifying the stability of molecular complexes and the strength of intermolecular interactions. For systems involving N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids, the MP2 method has been utilized to evaluate the stability of the compound through binding energy calculations. rsc.orgresearchgate.netrsc.org
In the context of ionic liquids formed from pyridine derivatives, DFT calculations at the B3LYP/6-311+G** level have been used to study the binding energies between the cation and anion. researchgate.net For instance, in a study of pyridine ionic liquids with a chlorine ion, it was found that as the length of an acid substituent on the pyridine ring increases, the hydrogen bond between the chlorine ion and a hydrogen atom on the pyridine ring lengthens, and the binding energy between the ions becomes stronger. researchgate.net These computations are essential for understanding the nature of interactions, such as hydrogen bonding and electrostatic forces, which are critical in determining the physical and chemical properties of these materials. researchgate.net
Table 1: Theoretical Methods for Stability and Interaction Analysis
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| MP2 | Evaluation of compound stability | Provides insights into the stability of DMAP-based ionic liquids. | rsc.orgresearchgate.netrsc.org |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key method for predicting the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
For substituted pyridine derivatives, FMO analysis can be performed using DFT calculations to understand their reactivity. physchemres.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org This analysis is particularly useful in understanding reaction mechanisms, such as cycloaddition reactions, and in designing molecules with specific electronic properties for applications like nonlinear optics. researchgate.netresearchgate.net The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions between molecules. These simulations are particularly valuable for understanding complex systems like polymerization processes and ionic liquids. rsc.orgresearchgate.netrsc.org
Simulation of Monomer-Template Interactions in Polymerization Systems
In the field of molecularly imprinted polymers (MIPs), understanding the interactions between the template molecule and functional monomers is critical for designing materials with high selectivity and affinity. nih.gov MD simulations can be used to model the pre-polymerization stage, providing detailed information about the formation and stability of template-monomer complexes. mdpi.com
These simulations can help in screening suitable functional monomers by evaluating the interaction energies and the nature of the bonds formed (e.g., hydrogen bonds) between the template and different monomers. nih.govmdpi.com For instance, in the development of MIPs for a specific target, MD simulations can predict the optimal ratio of template to functional monomer and the most favorable solvent conditions. mdpi.com This computational approach complements experimental techniques like UV-Vis spectroscopy and NMR in elucidating the intermolecular interactions that are key to successful molecular imprinting. nih.gov
Investigation of Structural and Transport Properties of Ionic Liquids
MD simulations are extensively used to investigate the structural and transport properties of ionic liquids, including those based on N,N-dimethylpyridin-4-amine. rsc.orgresearchgate.netrsc.org These simulations can provide valuable information on properties such as density, viscosity, and diffusion coefficients, which are crucial for the application of ionic liquids as solvents or electrolytes. rsc.orgresearchgate.netrsc.orgresearchgate.net
By modeling the behavior of ions in the liquid state, MD simulations can reveal details about the local structure, such as ion pairing and the formation of larger aggregates. researchgate.netnih.gov For pyridinium-based ionic liquids, these simulations can elucidate how modifications to the cation (e.g., adding alkyl chains) and the choice of anion influence the physical properties of the ionic liquid. longdom.org This understanding is vital for tailoring the properties of ionic liquids for specific applications, such as in electrochemistry where high ionic conductivity and thermal stability are desired. longdom.org
Advanced Mechanistic Insights from Computational Modeling
Extensive searches for computational and theoretical studies focusing specifically on 2-ethenyl-N,N-dimethylpyridin-4-amine have not yielded detailed mechanistic insights, including transition state characterization or the corroboration of experimental and theoretical data. The available scientific literature does not currently provide in-depth computational models for this particular compound.
Corroboration of Experimental Kinetic and Thermodynamic Data with Theoretical Predictions
No published studies were found that provide a comparison between experimental kinetic or thermodynamic data and theoretical predictions for this compound. Such correlative studies are essential for validating computational models and providing a deeper understanding of the reaction dynamics, but this information is not available for the specified compound.
Due to the lack of specific research, no data tables can be generated for the computational and theoretical properties of this compound.
Based on a comprehensive review of available scientific literature, there is no information regarding the specific chemical compound "this compound" in the context of the advanced applications outlined in your request. Searches for its role as a catalyst in Fischer indole (B1671886) synthesis, 1H-tetrazole formation, the acylation of sterically hindered substrates, or its use in the development of functional materials such as ionic liquids and molecularly imprinted polymers, did not yield any relevant results.
The applications mentioned are well-documented for the related compound N,N-dimethylpyridin-4-amine (DMAP) and its derivatives, as well as for vinyl pyridine compounds in the context of polymer science. However, the specific "2-ethenyl" substituted version of N,N-dimethylpyridin-4-amine does not appear in the literature for these purposes.
Therefore, it is not possible to generate the requested article as the foundational research on "this compound" for these specific advanced applications is not available in the public domain.
Advanced Applications in Chemical Synthesis and Materials Science
Development of Functional Materials
Application as Surface Passivation Agents in Advanced Electronic Devices
The core structure of 2-ethenyl-N,N-dimethylpyridin-4-amine, which features a pyridine (B92270) ring and an amino group, is characteristic of a class of molecules that have proven effective as surface passivation agents, particularly in the field of perovskite solar cells (PSCs). tue.nltue.nlresearchgate.net Surface defects on perovskite films are a primary cause of non-radiative recombination, which limits the efficiency and stability of PSCs. researchgate.net Molecules capable of passivating these defects are crucial for advancing photovoltaic performance.
The passivation mechanism involves the donation of lone-pair electrons from the nitrogen atoms to the empty orbitals of Pb²⁺ ions, which are common defect sites. This effectively "heals" the surface, leading to several beneficial outcomes:
Reduced Defect Density: The coordination of the pyridine derivative to the perovskite surface significantly lowers the concentration of defect states. tue.nlscispace.com
Enhanced Carrier Lifetime: By minimizing non-radiative recombination pathways, the lifetime of charge carriers is extended. scispace.com
Improved Photovoltaic Performance: These effects culminate in a notable increase in the power conversion efficiency (PCE) of the solar cells. Research on carbon-based perovskite solar cells (C-PSCs) showed that passivation with 2-aminopyridine (B139424) increased the champion PCE from 11.55% for the control device to 14.75%. tue.nltue.nlscispace.com
Increased Stability: The strong interaction between the passivation agent and the perovskite surface hinders the formation of iodine vacancies and improves the device's long-term stability when exposed to ambient conditions. tue.nltue.nlscispace.com Devices passivated with 2-aminopyridine retained over 90% of their initial efficiency after 30 days in air. tue.nltue.nlscispace.comacs.org
First-principles density functional theory (DFT) calculations have supported these experimental findings, confirming a strong interaction between aminopyridine molecules and the perovskite surface, which strengthens the Pb-I bonds and impedes the formation of iodine vacancies. tue.nltue.nlscispace.com While research has focused on molecules like 2-aminopyridine, the N,N-dimethylpyridin-4-amine moiety within the title compound possesses the key functional groups responsible for this passivation effect.
| Passivation Agent | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|
| Control (None) | 1.058 | 20.531 | 53.30 | 11.55 |
| Pyridine | 1.065 | 20.899 | 56.54 | 12.61 |
| 2-aminopyridine (Py-NH₂) | 1.074 | 21.461 | 63.95 | 14.75 |
| 2-picolinic acid (Py-COOH) | 1.062 | 21.677 | 58.00 | 13.35 |
| 2-pyridinecarboxaldehyde (Py-CHO) | 1.050 | 21.243 | 56.89 | 12.70 |
Data sourced from studies on pyridine derivatives as passivation agents. tue.nlscispace.com
Ligand Chemistry in Coordination Complexes
The field of coordination chemistry extensively utilizes ligands to tune the electronic and photophysical properties of metal complexes. Pyridine-based ligands are fundamental in this area due to their robust coordination to a wide variety of metal centers. The specific structure of this compound, featuring multiple potential coordination sites (the pyridine nitrogen, the dimethylamino nitrogen, and the ethenyl group), suggests its utility as a versatile ligand in the synthesis of novel coordination complexes.
Cycloplatinated(II) complexes are a significant class of organometallic compounds, renowned for their rich photophysical properties and applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. acs.orgrsc.org The formation of these complexes typically involves the intramolecular C-H bond activation of a ligand, leading to a stable cyclometalated ring structure containing a direct platinum-carbon bond.
While extensive research has been conducted on cycloplatinated complexes with ligands such as 2-phenylpyridine (B120327) and 2-vinylpyridine (B74390), a detailed investigation into the formation and photophysical properties of cycloplatinated(II) complexes specifically incorporating the this compound ligand is not extensively documented in the reviewed scientific literature. The synthesis of such a complex would likely involve the coordination of the pyridine nitrogen to the platinum(II) center, followed by the cyclometalation via C-H activation at the ethenyl group, a pathway analogous to that observed for other vinylpyridine ligands. The electronic properties of the N,N-dimethylamino group at the 4-position would be expected to significantly influence the photophysical characteristics of the resulting complex, potentially modulating the emission color and quantum yield. However, without specific experimental data, a thorough characterization remains speculative.
Structure Activity Relationships and Rational Design Principles in Ethenyl Substituted N,n Dimethylpyridin 4 Amine Derivatives
Systematic Investigation of the Ethenyl and N,N-Dimethylamino Substituents' Impact on Chemical Reactivity and Catalytic Performance
The parent compound, 4-(dimethylamino)pyridine (DMAP), is a widely recognized and highly efficient nucleophilic catalyst used in a multitude of organic transformations, including esterifications, amidations, and functional group protections. rsc.org Its catalytic prowess stems from the electron-donating N,N-dimethylamino group, which enhances the nucleophilicity of the pyridine (B92270) nitrogen. wikipedia.org The introduction of an ethenyl (vinyl) group at the 2-position creates 2-ethenyl-N,N-dimethylpyridin-4-amine, a modification that can influence the catalyst's electronic properties and steric environment.
The N,N-dimethylamino group is crucial for the high catalytic activity of DMAP and its derivatives. It participates in resonance, increasing the electron density on the ring nitrogen and making it a more potent nucleophile. wikipedia.org This enhanced nucleophilicity is key to its mechanism in reactions like the esterification of anhydrides, where it forms a highly reactive N-acylpyridinium intermediate. wikipedia.orgprinceton.edu
The catalytic performance of DMAP derivatives is often evaluated in acyl-transfer reactions. The table below illustrates the relative catalytic activity of various pyridine-based catalysts in the acetylation of a tertiary alcohol, providing a benchmark for their performance.
| Catalyst | Relative Rate |
| Pyridine | 1 |
| 4-Methylpyridine | 3.5 |
| 4-(Pyrrolidino)pyridine | 6000 |
| N,N-Dimethylpyridin-4-amine (DMAP) | 3600 |
This table showcases the superior catalytic activity of DMAP compared to simpler pyridine derivatives.
Design and Synthesis of Chiral N,N-Dimethylpyridin-4-amine Derivatives for Asymmetric Catalysis
A significant frontier in catalysis is the development of chiral catalysts that can facilitate enantioselective reactions, producing one enantiomer of a chiral product in excess. The desymmetrization of the achiral DMAP molecule is a key strategy in creating such catalysts. scispace.com Introducing chirality into the DMAP framework can be achieved by incorporating a substituent, such as an ethenyl group, at the 2-position, and then creating a planar-chiral complex by coordinating the pyridine ring to a metal. scispace.com
The synthesis of these chiral derivatives often involves multi-step processes. researchgate.netmsu.edu These synthetic routes are designed to produce enantiomerically pure catalysts that can be used in a variety of asymmetric transformations, including:
Kinetic resolution of alcohols and amines. researchgate.netnih.gov
Asymmetric cycloadditions. researchgate.net
Enantioselective C-acylations and protonations. researchgate.netresearchgate.net
Asymmetric halogenations and Michael additions. researchgate.netresearchgate.net
Planar-chiral DMAP derivatives have proven to be effective nucleophilic catalysts for these and other reactions. scispace.comnih.gov The design of these catalysts is often guided by creating a sterically demanding and well-defined chiral pocket around the catalytically active nitrogen atom. This intricate architecture allows the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.
One successful approach involves creating planar chirality by complexing a substituted pyridine with a metal, such as in ferrocene-based DMAP analogues (azaferrocenes). scispace.com These catalysts have demonstrated high efficacy in various enantioselective processes.
The table below summarizes the performance of a chiral DMAP derivative in the kinetic resolution of secondary alcohols.
| Substrate | Selectivity Factor (s) |
| 1-(1-Naphthyl)ethanol | 13 |
| 1-Phenyl-2-propanol | 8.3 |
| 1-Phenyl-1-ethanol | 4.4 |
This data illustrates the capability of a chiral DMAP catalyst to selectively acylate one enantiomer of a racemic secondary alcohol over the other.
Rational Design of Co-catalysts and Development of Synergistic Catalytic Systems
The efficacy of this compound and its derivatives can be further amplified through the rational design of co-catalysts and the development of synergistic catalytic systems. In many DMAP-catalyzed reactions, an auxiliary base, such as triethylamine, is used to regenerate the catalyst by deprotonating the protonated DMAP formed during the catalytic cycle. wikipedia.org
The development of more advanced systems involves the design of co-catalysts that do more than simply act as a stoichiometric base. These co-catalysts can actively participate in the reaction mechanism, leading to enhanced rates and selectivities. For instance, in certain reactions, a Lewis acid co-catalyst can activate the substrate, making it more susceptible to nucleophilic attack by the chiral DMAP derivative.
The design principles for these synergistic systems often rely on non-covalent interactions, such as hydrogen bonding or ion pairing, to bring the substrate, catalyst, and co-catalyst together in a well-organized transition state assembly. Computational studies and mechanistic investigations are crucial tools in the rational design of these complex catalytic systems. researchgate.net
Furthermore, the concept of bifunctional catalysis, where a single molecule contains both a nucleophilic DMAP-like moiety and a Brønsted acid or base group, represents another avenue of rational design. miami.edu This approach aims to create highly efficient catalysts where the different catalytic functions are positioned in a specific spatial arrangement to maximize their cooperative effect.
The development of these sophisticated catalytic systems, often involving derivatives of this compound, is pushing the boundaries of what is possible in asymmetric synthesis, enabling the efficient and selective construction of complex chiral molecules. nih.govresearchgate.net
Future Research Trajectories for Ethenyl Substituted N,n Dimethylpyridin 4 Amine Chemistry
Exploration of Novel and Highly Efficient Synthetic Routes
The development of a robust synthetic pathway to 2-ethenyl-N,N-dimethylpyridin-4-amine is the foundational step for any future research. While direct synthesis has not been reported, several strategies can be envisioned based on known pyridine (B92270) functionalization methods. Research in this area would focus on optimizing yield, minimizing steps, and using readily available starting materials.
Potential synthetic approaches could include:
Cross-Coupling Reactions: A promising route involves the palladium-catalyzed cross-coupling of a protected 2-halo-N,N-dimethylpyridin-4-amine with a vinylating agent, such as vinyltributylstannane (Stille coupling) or vinylboronic acid derivatives (Suzuki coupling). The key challenge would be the selective halogenation of the DMAP core at the 2-position.
Elimination Reactions: Synthesis could start from a 2-(hydroxyethyl) or 2-(haloethyl) substituted DMAP precursor, followed by a dehydration or dehydrohalogenation reaction to form the vinyl group.
Functionalization of Pre-existing Vinylpyridines: An alternative involves starting with a commercially available 2-vinylpyridine (B74390) derivative and subsequently introducing the dimethylamino group at the 4-position. This is a challenging transformation due to the directing effects of the pyridine nitrogen.
A comparison of hypothetical routes based on established chemical reactions is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Precursor | Potential Reagents | Anticipated Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki Coupling | 2-Bromo-N,N-dimethylpyridin-4-amine | Potassium vinyltrifluoroborate, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | High functional group tolerance; commercially available reagents. | Synthesis of the 2-bromo-DMAP precursor may be low-yielding. |
| Stille Coupling | 2-Iodo-N,N-dimethylpyridin-4-amine | Vinyltributylstannane, Pd catalyst (e.g., Pd(PPh₃)₄) | Often proceeds under mild conditions. | Toxicity and removal of organotin byproducts. |
| Dehydration | 2-(1-Hydroxyethyl)-N,N-dimethylpyridin-4-amine | Acid catalyst (e.g., H₂SO₄), heat | Atom-economical (water is the only byproduct). | Potential for competing polymerization or rearrangement under harsh acidic conditions. |
Discovery of Unprecedented Catalytic Applications and Deeper Mechanistic Insights
The primary allure of this molecule lies in its potential as a polymer-supported catalyst. The parent molecule, DMAP, is a highly effective nucleophilic catalyst for a multitude of reactions, including esterifications, silylations, and acylations. wikipedia.orgchemicalbook.com However, its use in large-scale processes can be complicated by difficulties in separating the catalyst from the product.
By polymerizing this compound, a heterogeneous catalyst could be created, offering significant advantages:
Easy Separation and Recyclability: A polymer-supported catalyst can be easily removed from the reaction mixture by simple filtration, allowing it to be reused multiple times. researchgate.net
Reduced Product Contamination: Heterogenization prevents leaching of the catalyst into the final product.
Applications in Flow Chemistry: The polymer beads could be packed into columns for use in continuous flow reactor systems, improving process efficiency.
Future research would involve the synthesis of both homopolymers and copolymers. Copolymerization with other monomers (e.g., styrene (B11656), acrylates) could be used to tune the physical properties of the catalytic material, such as swelling, porosity, and thermal stability. google.com Kinetic studies comparing the activity of the monomeric versus the polymeric catalyst would be crucial to understand the impact of the polymer backbone on catalytic efficiency. researchgate.net Mechanistic investigations could explore whether the spatial arrangement of catalytic sites on the polymer chain leads to cooperative effects or altered reaction pathways compared to the homogeneous system. wikipedia.org
Integration into Emerging Advanced Functional Materials and Nanotechnology Platforms
The unique bifunctional nature of this compound makes it an attractive building block for advanced functional materials.
Smart Polymers and Hydrogels: The pyridine nitrogen and the dimethylamino group are both basic and can be protonated at low pH. Polymers derived from this monomer would be pH-responsive. This could be exploited to create "smart" materials that change their solubility, conformation, or catalytic activity in response to environmental pH changes. Such materials are of interest for drug delivery systems, sensors, and smart coatings.
Functional Surfaces and Nanoparticles: The monomer could be grafted onto surfaces or used to synthesize functional nanoparticles via emulsion or dispersion polymerization. These materials could serve as nanoscale catalysts or as platforms for immobilizing other molecules, such as metal complexes or biomolecules.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the molecule can act as ligands to coordinate with metal ions. This opens the possibility of using it as a linker in the synthesis of novel MOFs or coordination polymers. The resulting materials could exhibit interesting porous, electronic, or magnetic properties.
Advancement of Theoretical Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry provides powerful tools to predict the properties of novel molecules and materials, guiding experimental efforts. For this compound, theoretical modeling would be invaluable.
Monomer Properties: Density Functional Theory (DFT) calculations could be used to predict the geometry, electronic structure, and key properties of the monomer. This includes calculating the proton affinity to predict its basicity and mapping the electrostatic potential to understand its nucleophilicity. Computational studies on the parent DMAP molecule have provided significant insights into its electronic transitions and charge-transfer properties. rsc.orgnih.gov
Polymerization Behavior: Theoretical models could predict the reactivity of the vinyl group in radical or ionic polymerization, helping to select appropriate initiation methods.
Catalytic Mechanism: DFT calculations can model the entire catalytic cycle for reactions catalyzed by the DMAP moiety. This would involve mapping the reaction pathway, identifying transition states, and calculating activation energies. Such studies could elucidate how the 2-ethenyl substituent electronically influences the nucleophilicity of the pyridine nitrogen and the stability of key catalytic intermediates, such as the N-acylpyridinium ion. wikipedia.org
Material Design: Molecular dynamics simulations, similar to those used for DMAP-based ionic liquids, could be employed to model the behavior of polymers derived from the monomer. rsc.org These simulations can predict the morphology, solvent interactions, and accessibility of catalytic sites within the polymer matrix, aiding in the design of more efficient heterogeneous catalysts.
By combining these computational approaches, researchers can develop a comprehensive understanding of this novel compound and accelerate the discovery of its applications in catalysis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
